

troubleshooting DGY-09-192 insolubility issues

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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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Technical Support Center: DGY-09-192

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the FGFR1/2 degrader, **DGY-09-192**.

Frequently Asked Questions (FAQs)

Q1: What is **DGY-09-192** and what is its mechanism of action?

DGY-09-192 is a potent and selective bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of FGFR1/2, marking them for degradation by the proteasome. This targeted protein degradation leads to the suppression of downstream signaling pathways.

Q2: In what solvents is **DGY-09-192** soluble?

While specific quantitative solubility data for **DGY-09-192** in a wide range of solvents is not readily available in published literature, its parent molecule, BGJ398, is known to be insoluble in water and ethanol, but soluble in dimethyl sulfoxide (DMSO). As a PROTAC, **DGY-09-192** is a large, complex molecule and is expected to have low aqueous solubility. For in vitro studies, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.

Q3: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of **DGY-09-192** can vary depending on the cell line and experimental conditions. Published studies have shown potent activity at nanomolar concentrations. For example, the anti-proliferative IC₅₀ in KATO III cells was reported to be 1 nM, and the DC₅₀ (concentration for 50% degradation) for FGFR2 in the same cell line was 70 nM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Has **DGY-09-192** been used in in vivo studies?

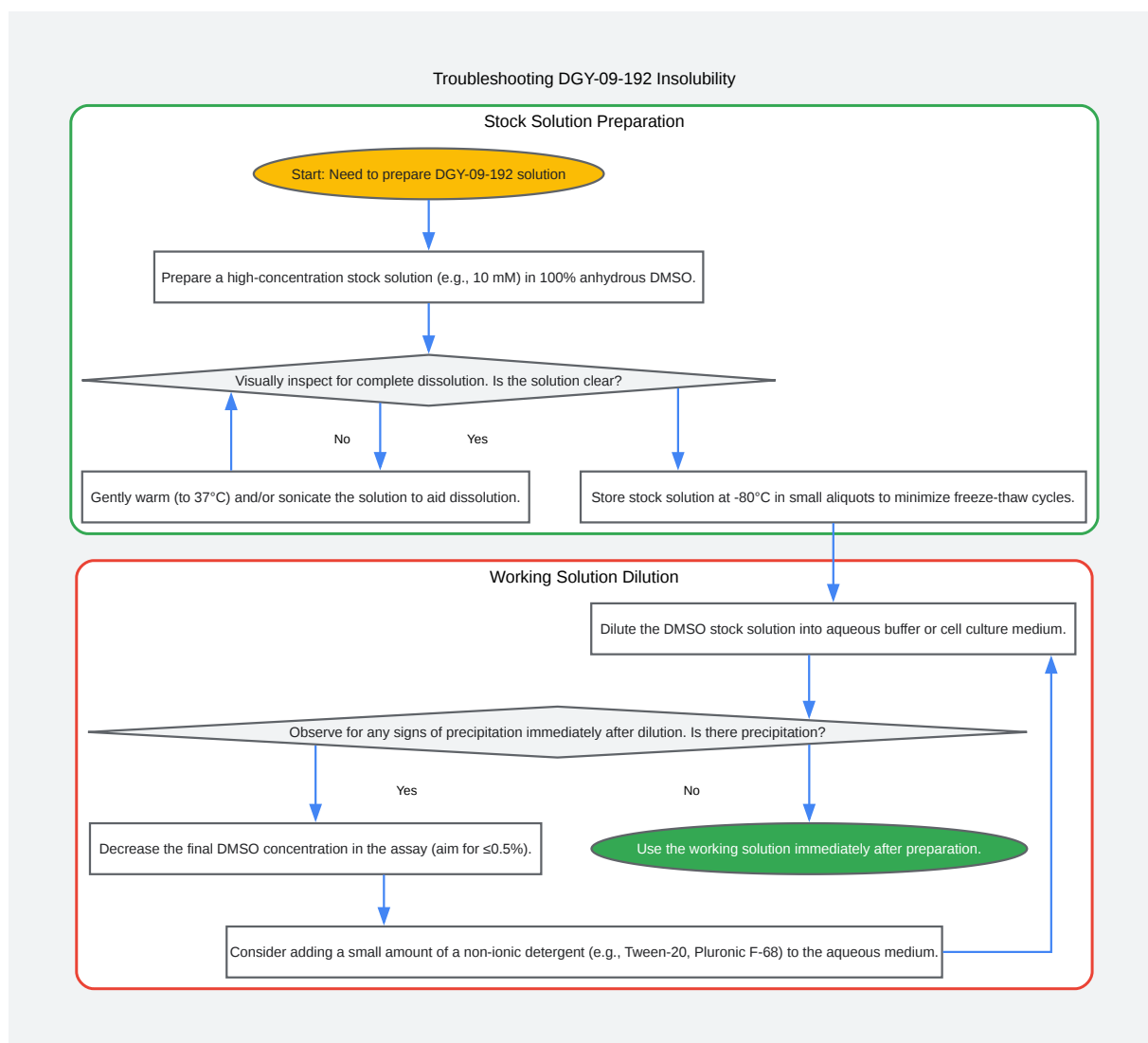
Yes, **DGY-09-192** has been used in xenograft mouse models. It was administered via intraperitoneal (IP) injection. The pharmacokinetic properties after IP administration have been documented, showing a half-life of 4.25 hours and a clearance rate of 6.84 ml/min/kg.

Troubleshooting Insolubility Issues

Problem: I am observing precipitation of **DGY-09-192** in my experiments.

Precipitation of **DGY-09-192** can occur when preparing stock solutions, diluting them in aqueous media, or during long-term storage. This can lead to inaccurate dosing and unreliable experimental results. The following troubleshooting guide provides steps to address these issues.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for **DGY-09-192** insolubility.

Quantitative Data Summary

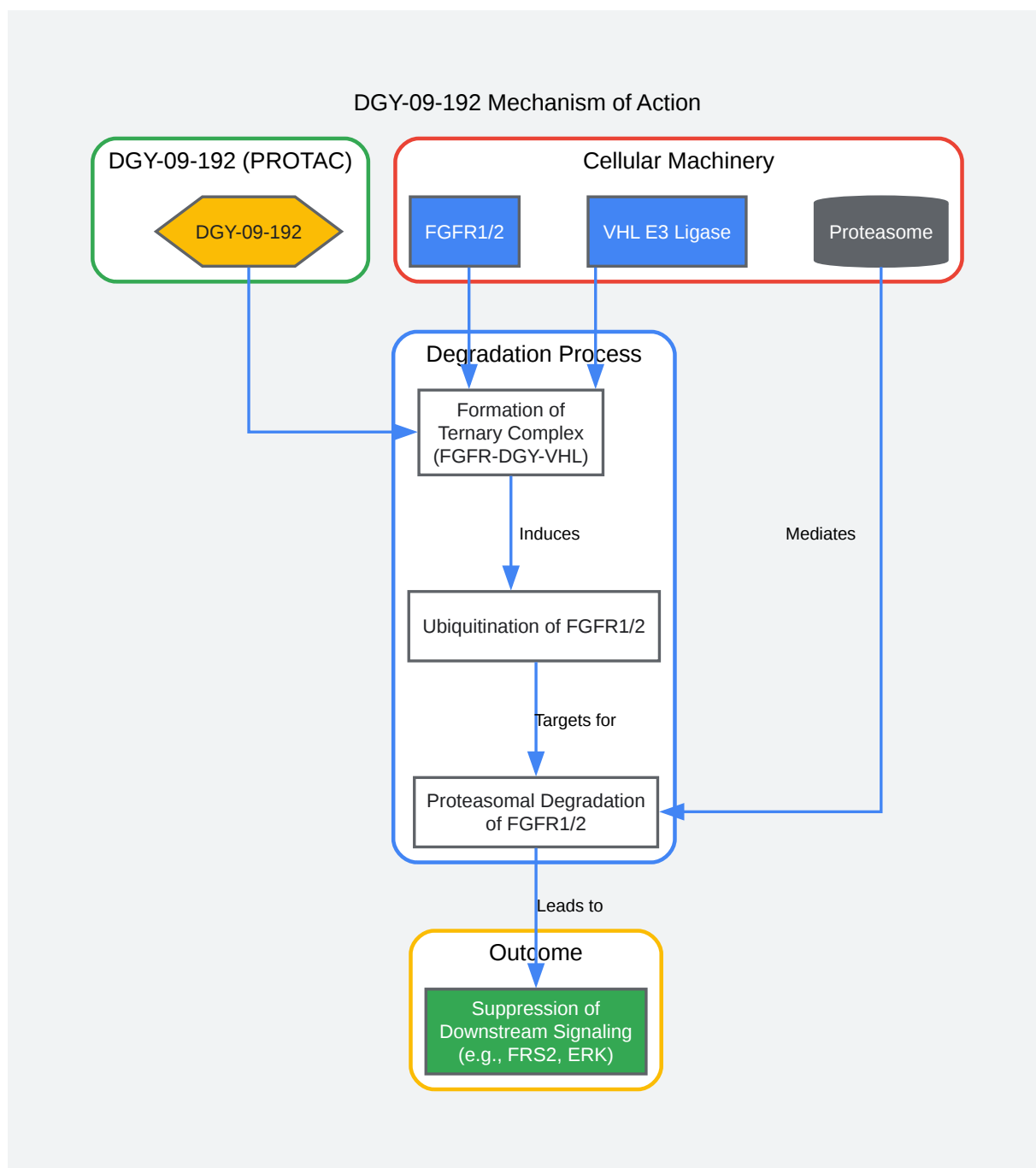
Parameter	Value	Cell Line/Model	Source
Anti-proliferative IC50	1 nM	KATO III	Published Literature
FGFR2 DC50	70 nM	KATO III	Published Literature
In Vivo Administration	Intraperitoneal (IP)	Xenograft Mouse Model	Published Literature
Half-life (T1/2)	4.25 hours	Mouse	Published Literature
Clearance (CL)	6.84 ml/min/kg	Mouse	Published Literature

Experimental Protocols

Protocol for Preparation of **DGY-09-192** Stock Solution

- Materials: **DGY-09-192** powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
- Procedure: a. Allow the **DGY-09-192** vial to equilibrate to room temperature before opening. b. Weigh the required amount of **DGY-09-192** powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes. e. Visually inspect the solution to confirm that no particulates are present. f. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. g. Store the aliquots at -80°C.

DGY-09-192 Signaling Pathway



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Caption: Mechanism of action of **DGY-09-192**.

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